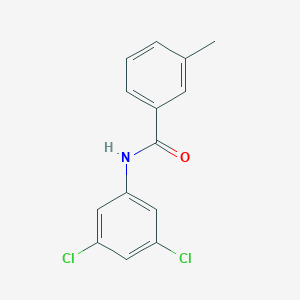

N-(3,5-dichlorophenyl)-3-methylbenzamide

Description

N-(3,5-Dichlorophenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group attached to a 3,5-dichlorophenylamine moiety. The 3,5-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and enhanced binding affinity to hydrophobic targets .

Properties

Molecular Formula |

C14H11Cl2NO |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18) |

InChI Key |

JRRQUHYGCWSOSG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between N-(3,5-dichlorophenyl)-3-methylbenzamide and related compounds:

*Calculated based on formula C₁₄H₁₀Cl₂NO.

Key Observations :

- Electron-Withdrawing Effects : The 3,5-dichlorophenyl group enhances electrophilicity and stabilizes intermolecular interactions, as seen in Procymidone’s pesticidal activity via InhA inhibition .

- Crystal Packing : Meta-substitutions (e.g., methyl, nitro) influence molecular geometry. For example, nitro groups in N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide may induce torsional strain, altering crystal symmetry .

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds under reflux in anhydrous dichloromethane (DCM) or toluene, yielding 3-methylbenzoyl chloride with >95% conversion.

Reaction Conditions:

-

Solvent: DCM or toluene

-

Temperature: 40–80°C

-

Time: 4–6 hours

-

Catalyst: DMF (1–2 mol%)

Coupling with 3,5-Dichloroaniline

The acid chloride is then reacted with 3,5-dichloroaniline in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) under basic conditions. Triethylamine (TEA) or pyridine is used to scavenge HCl, driving the reaction to completion.

Representative Procedure:

-

Dissolve 3-methylbenzoyl chloride (1.0 equiv) and 3,5-dichloroaniline (1.1 equiv) in THF.

-

Add TEA (1.5 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

One-Pot Coupling Reagent-Assisted Synthesis

To bypass the isolation of acid chlorides, coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or 1,1'-carbonyldi-(1,2,4-triazole) (CDT) are employed. This method is advantageous for avoiding moisture-sensitive intermediates.

CDT-Mediated Coupling

A mixture of 3-methylbenzoic acid, CDT, and 3,5-dichloroaniline in DMF is heated to 60°C for 6 hours. CDT activates the carboxylic acid in situ, forming the amide bond directly.

Optimized Conditions:

Solid-Phase Synthesis for High-Throughput Applications

Recent patents describe solid-phase methods using resin-bound intermediates. For example, Wang resin functionalized with 3-methylbenzoic acid is treated with 3,5-dichloroaniline in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Key Steps:

-

Resin Activation: Load 3-methylbenzoic acid onto Wang resin via ester linkage.

-

Amide Formation: React with 3,5-dichloroaniline, HATU, and DIPEA in DMF.

-

Cleavage: Release the product using trifluoroacetic acid (TFA).

Catalytic Methods and Green Chemistry Approaches

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation in non-aqueous media. This method avoids harsh reagents but requires prolonged reaction times (48–72 hours).

Conditions:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 3-methylbenzoic acid, 3,5-dichloroaniline, and propylphosphonic anhydride (T3P) in acetonitrile is irradiated at 100°C for 20 minutes.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, TEA | 12 h, RT | 75–85% | High purity, scalable | Moisture-sensitive intermediates |

| CDT-Mediated | CDT, DMF | 6 h, 60°C | 80–88% | One-pot, no isolation | Cost of coupling reagents |

| Solid-Phase | HATU, Wang resin | 24 h, RT | 70–78% | High-throughput compatible | Requires specialized equipment |

| Enzymatic | CAL-B, tert-Butanol | 48–72 h, 40°C | 60–65% | Eco-friendly, mild conditions | Low yield, long duration |

| Microwave-Assisted | T3P, CH₃CN | 20 min, 100°C | 85–90% | Rapid, energy-efficient | Limited scalability |

Spectroscopic Characterization

Key data for N-(3,5-dichlorophenyl)-3-methylbenzamide:

-

¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H), 7.45 (s, 2H), 7.30 (t, J = 7.6 Hz, 1H), 7.10 (s, 1H), 2.40 (s, 3H).

-

IR (KBr): 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–Cl).

Industrial-Scale Considerations

Patents highlight the use of continuous-flow reactors for large-scale production. For example, a tubular reactor with cobalt-molybdenum-bromine catalysts achieves 90% conversion in 2 hours. Safety protocols emphasize HCl scrubbing and solvent recycling to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.